2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione
Description
Properties
IUPAC Name |
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO7/c1-22-15-10(12(19)11(18)9(6-17)23-15)16-13(20)7-4-2-3-5-8(7)14(16)21/h2-5,9-12,15,17-19H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRBBRIJDAJADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319810 | |
| Record name | Methyl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76101-14-9 | |
| Record name | NSC350991 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Glycosylation
This method involves sequential construction of the oxane ring followed by coupling to the isoindole core:
Oxane Ring Synthesis
Starting with D-glucose, selective protection and modification yield 4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxane:
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Methylation : Glucose is treated with methyl iodide in the presence of Ag₂O to introduce the methoxy group at C2.
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Selective acetylation : Hydroxyl groups at C4 and C5 are protected using acetic anhydride under basic conditions.
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Deprotection : Final removal of acetyl groups using methanolic HCl yields the desired oxane intermediate.
Coupling to Isoindole-1,3-dione
The oxane derivative is activated as a tosylate (TsCl, pyridine) and reacted with isoindole-1,3-dione potassium salt in DMF at 80°C:
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12-16 hours |
| Yield | 58-62% |
This method provides moderate yields but requires rigorous purification due to byproduct formation.
One-Pot Microwave-Assisted Synthesis
Building on green chemistry principles, this approach combines phthalic anhydride derivatives with functionalized oxanes under microwave irradiation:
Procedure
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Substrate preparation : 3,4-O-isopropylidene-6-O-(methoxycarbonyl)-D-glucofuranose is prepared as the oxane precursor.
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Condensation : Equimolar phthalic anhydride and oxane precursor are irradiated at 150 W for 15 minutes in solvent-free conditions.
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Deprotection : Removal of isopropylidene groups using aqueous HCl yields the final product.
Advantages
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Total Yield | 58-62% | 78-85% |
| Reaction Time | 12-16 hours | 15-20 minutes |
| Energy Consumption | 850-900 kJ/mol | 120-150 kJ/mol |
| Purity (HPLC) | 92-94% | 97-98.5% |
| Scalability | Pilot-scale feasible | Lab-scale optimal |
Critical Evaluation of Methodologies
Protection-Deprotection Strategies
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Acetyl groups : Provide excellent protection for hydroxyls but require harsh acidic conditions for removal.
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Benzyl ethers : Alternative protecting groups enabling milder deprotection (H₂/Pd-C), but increase molecular weight and complexity.
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Isopropylidene acetals : Optimal for temporary protection of vicinal diols in oxane synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The isoindole-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the isoindole-1,3-dione moiety can produce isoindoline derivatives .
Scientific Research Applications
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to multiple receptors and enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors on cancer cells to induce apoptosis .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Hydrophilicity : The target compound’s oxane ring enhances hydrophilicity compared to purely aromatic derivatives (e.g., compound 16 or 13c) .
- Thermal Stability : Derivatives with sulfur (e.g., 13c) exhibit high melting points (>300°C), likely due to strong intermolecular interactions (H-bonding, π-stacking) .
- Spectroscopy : All isoindole-dione derivatives show characteristic IR carbonyl peaks (1700–1785 cm⁻¹). The target compound’s hydroxyl groups would add broad O-H stretches (~3200–3600 cm⁻¹) .
Biological Activity
2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione is a synthetic compound derived from isoindole structures, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in anti-inflammatory and anticancer applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a complex arrangement of hydroxyl groups and methoxy substituents that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its mechanisms of action, particularly its interaction with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Cyclooxygenase Inhibition : Research indicates that derivatives of isoindole compounds can inhibit COX enzymes, specifically COX-1 and COX-2. The inhibition of these enzymes is linked to reduced inflammation and pain relief. In particular, some derivatives have shown greater inhibition than the reference drug meloxicam .
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions including cancer and neurodegenerative diseases .
- Anti-inflammatory Effects : Studies have demonstrated that this compound modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
Research Findings and Case Studies
Several studies have explored the biological activity of isoindole derivatives similar to this compound:
Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated in vitro. Results indicate no significant cytotoxic effects at concentrations up to 90 µM in normal human dermal fibroblasts (NHDF), suggesting a favorable safety profile for therapeutic applications .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]isoindole-1,3-dione?
- Methodology : Utilize reflux-based synthesis with acetic acid as a solvent, as demonstrated in analogous indole-phthalimide derivatives (e.g., ). Optimize reaction time (3–5 hours) and stoichiometry (1.1:1 molar ratio of aldehyde to substrate). Post-synthesis, employ recrystallization from DMF/acetic acid mixtures for purification. Characterization should include NMR for stereochemical confirmation, mass spectrometry for molecular weight verification, and HPLC for purity assessment. Thermal stability can be evaluated via differential scanning calorimetry (DSC) .
Q. How can statistical design of experiments (DOE) improve synthesis efficiency for this compound?
- Methodology : Apply factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodology (RSM) to identify optimal conditions. For example, DOE reduces trial-and-error approaches by modeling interactions between variables, as highlighted in chemical technology optimization studies ( ). This approach minimizes experimental runs while maximizing yield and purity .
Q. What analytical techniques are critical for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. For structural insights into degradation pathways, combine LC-MS with computational fragmentation analysis ( ). Solubility profiles in polar/non-polar solvents (e.g., chloroform, ethanol) should be quantified via gravimetric methods .
Advanced Research Questions
Q. How can computational quantum chemistry guide the design of derivatives with enhanced bioactivity?
- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and molecular docking to predict binding affinities to target proteins. ICReDD’s reaction path search methods ( ) can simulate transition states and identify reactive intermediates. Validate predictions with synthesis and in vitro assays (e.g., enzyme inhibition) .
Q. What strategies resolve contradictions in reported reactivity data for isoindole-1,3-dione derivatives?
- Methodology : Perform meta-analysis of existing literature to identify outliers. Replicate conflicting experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use in situ spectroscopy (e.g., FTIR, Raman) to monitor reaction kinetics and intermediates. Cross-reference findings with computational models ( ) to reconcile discrepancies between empirical and theoretical data .
Q. How can membrane separation technologies improve purification of this compound from complex reaction mixtures?
- Methodology : Implement nanofiltration or reverse osmosis membranes (CRDC subclass RDF2050104) to separate the compound based on molecular weight (503.5 g/mol) and polarity. Optimize transmembrane pressure and solvent composition using DOE ( ). Compare efficiency with traditional methods (e.g., column chromatography) via lifecycle analysis .
Q. What advanced techniques quantify the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?
- Methodology : Use surface plasmon resonance (SPR) for real-time binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling. For structural insights, employ cryo-EM or X-ray crystallography. Computational molecular dynamics simulations ( ) can complement experimental data by modeling conformational changes upon binding .
Q. How does the compound’s stereochemistry influence its catalytic or pharmacological activity?
- Methodology : Synthesize enantiopure forms via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare enantiomers’ bioactivity using cell-based assays (e.g., IC50 in cancer lines) and catalytic efficiency in model reactions (e.g., hydrolysis). Stereochemical effects on reactivity can be modeled via DFT ( ) .
Notes on Evidence Utilization
- Synthesis protocols ( ) and DOE ( ) form the basis for reproducible experimental design.
- Computational methods ( ) are critical for advanced reactivity and interaction studies.
- CRDC classifications ( ) inform engineering-focused methodologies (e.g., separation technologies).
- Excluded non-academic sources (e.g., ) per user instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
